molecular formula C12H14ClN3O3S2 B2495903 5-chloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 1396870-96-4

5-chloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2495903
CAS RN: 1396870-96-4
M. Wt: 347.83
InChI Key: YSSGLCNFICRFIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene sulfonamide derivatives, including compounds similar to 5-chloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide, typically involves palladium-catalyzed cross-coupling reactions such as the Suzuki–Miyaura reaction. This method facilitates the coupling of various aryl boronic acids with halogenated thiophene sulfonamides under mild conditions, leading to a wide range of substituted thiophene sulfonamides with potential biological activities (Noreen et al., 2017).

Scientific Research Applications

Antibacterial and Antitumor Applications

Synthesis and Antibacterial Evaluation :A study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for antibacterial applications discovered that certain compounds demonstrated high antibacterial activity, showcasing the potential of sulfonamide derivatives in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Antitumor and Antibacterial Agents :Another research focused on creating thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives as potent antitumor and antibacterial agents. This study highlighted the synthesis of several compounds with significant in vitro activity against human tumor cell lines and high antibacterial activity, underscoring the therapeutic potential of such structures (Hafez, Alsalamah, & El-Gazzar, 2017).

Cytotoxicity and Ocular Hypotensive Activity

Cytotoxicity Studies :The cytotoxicity of aminomethylselenopheno[3,2-b]thiophene sulfonamides against various cancer cell lines was investigated, revealing the potential of these compounds for cancer treatment applications (Arsenyan, Rubina, & Domracheva, 2016).

Ocular Hypotensive Compounds :Research into 5-substituted thieno[2,3-b]thiophene-2-sulfonamides and thieno[3,2-b]thiophene-2-sulfonamides for topical ocular hypotensive activity in glaucoma models indicated the effectiveness of these compounds in lowering intraocular pressure, highlighting their potential use in glaucoma treatment (Prugh et al., 1991).

properties

IUPAC Name

5-chloro-N-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3S2/c1-2-9-7-11(17)16(8-14-9)6-5-15-21(18,19)12-4-3-10(13)20-12/h3-4,7-8,15H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSGLCNFICRFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C=N1)CCNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

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